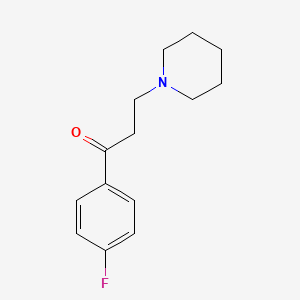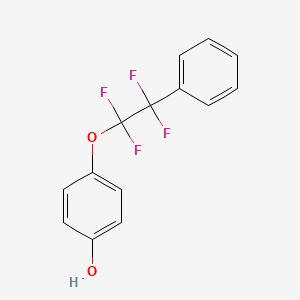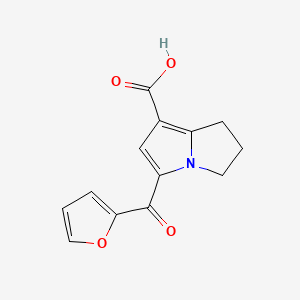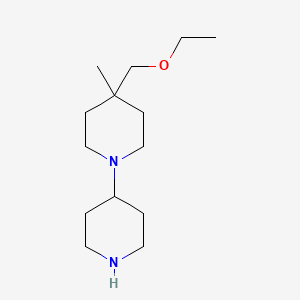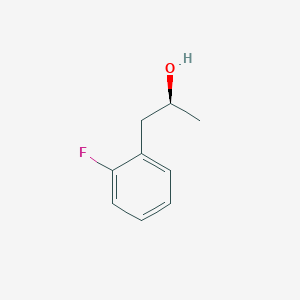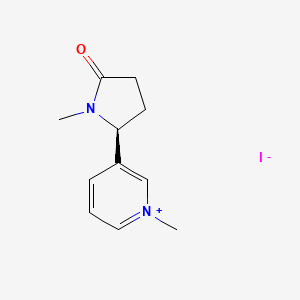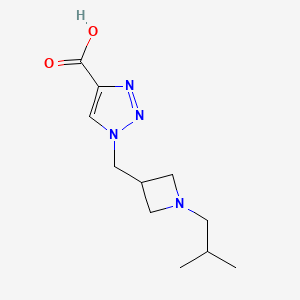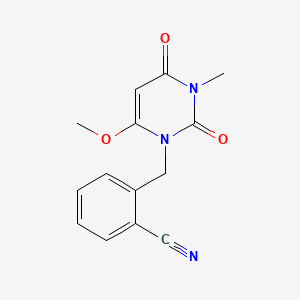![molecular formula C15H19N3O4 B13426922 tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of tert-butyl 4-aminobenzoate with 4-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis .
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antifungal agents, and anticancer compounds .
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Industry: In the materials science industry, triazole derivatives are used in the development of corrosion inhibitors and as stabilizers in polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the compound can interact with biological membranes, altering their properties and functions .
Comparación Con Compuestos Similares
- tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- trans-1-tert-butyl-4-methylcyclohexane
Uniqueness: tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)12-13(19)18(17-16-12)9-10-5-7-11(21-4)8-6-10/h5-8,17H,9H2,1-4H3 |
Clave InChI |
CETYPZXNSQVLCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NNN(C1=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
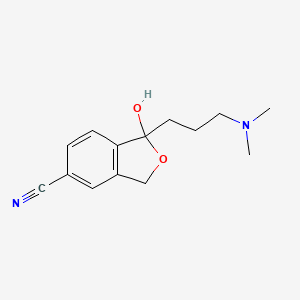
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
